1-(5-Amino-3-methylisothiazol-4-yl)ethanone
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Overview
Description
1-(5-Amino-3-methylisothiazol-4-yl)ethanone is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . This compound is characterized by its isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a methyl group on the isothiazole ring, along with an ethanone group, makes this compound unique and of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(5-Amino-3-methylisothiazol-4-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(5-Amino-3-methylisothiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or further to a hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Amino-3-methylisothiazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-3-methylisothiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the isothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Amino-3-methylisothiazol-4-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Amino-3-methylisothiazol-4-yl)methanone: Differing by the presence of a methanone group instead of an ethanone group.
1-(5-Amino-3-methylisothiazol-4-yl)propanone: Differing by the presence of a propanone group instead of an ethanone group.
1-(5-Amino-3-methylisothiazol-4-yl)butanone: Differing by the presence of a butanone group instead of an ethanone group.
These compounds share similar structural features but differ in their chemical and physical properties, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-(5-amino-3-methyl-1,2-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-5(4(2)9)6(7)10-8-3/h7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVPUDCMVBHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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